Nerol

Description

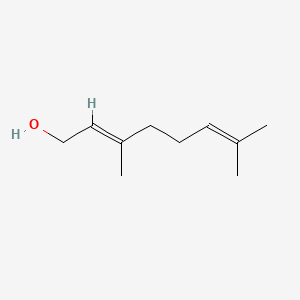

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-3,7-dimethylocta-2,6-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZPCOQZEFWAFX-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CO)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026728 | |

| Record name | (Z)-Nerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid with an odor of sweet rose; [Merck Index] Colorless to pale yellow liquid with a pleasant odor; [CAMEO], Colourless liquid; fresh, sweet, rose-like aroma | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nerol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225 °C, BP: 224-225 at 745 mm Hg; 125 °C at 25 mm Hg, 103.00 to 105.00 °C. @ 9.00 mm Hg | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

Flash Point: 107.78 °C /226 °F (closed cup) | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1311 mg/L at 25 °C, In water, 531 mg/L at 25 °C, Very soluble in ethanol, Soluble in absolute alcohol, Soluble in alcohol, chloroform, ether, 0.531 mg/mL at 25 °C, Insoluble in water; soluble in chloroform, ether, most fixed oils, soluble (in ethanol) | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nerol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

9.8756 g/cu cm at 20 °C, Density: 0.8813 at 15 °C, 0.875-0.880 | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nerol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.03 [mmHg], 3.0X01-2 mm Hg at 25 °C (extrapolated) | |

| Record name | Nerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oily liquid, Liquid | |

CAS No. |

106-25-2, 624-15-7 | |

| Record name | Nerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Nerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-dimethyl-2,6-octadien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G5P53250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

<-15 °C, Crystals; mp: 118 °C /Nerol tetrabromide/, Needles from petroleum ether; mp: 84-86 °C /Nerol allophanate/, < -15 °C | |

| Record name | Nerol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005812 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Properties of (2Z)-3,7-dimethylocta-2,6-dien-1-ol (Nerol)

For Researchers, Scientists, and Drug Development Professionals

(2Z)-3,7-dimethylocta-2,6-dien-1-ol , commonly known as Nerol, is an acyclic monoterpene alcohol. It is the cis or (Z)-isomer of geraniol.[1] Naturally present in the essential oils of various plants such as lemongrass, rose, and lavender, this compound is valued for its delicate, sweet, rose-like aroma and is utilized in the fragrance and flavor industries.[1][2] Beyond its aromatic properties, this compound serves as a key precursor in the synthesis of other valuable compounds and is a subject of study for its biological activities. This guide provides an in-depth overview of its chemical, physical, and biological properties, supported by experimental protocols and pathway visualizations.

Core Chemical and Physical Properties

This compound is a colorless, oily liquid with a characteristic sweet, fresh rose and lemon fragrance.[1] It is miscible with many organic solvents but has low solubility in water.[1]

| Property | Value | Reference(s) |

| IUPAC Name | (2Z)-3,7-dimethylocta-2,6-dien-1-ol | |

| Synonyms | This compound, Neryl alcohol, cis-Geraniol, (Z)-Geraniol | |

| CAS Number | 106-25-2 | |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Appearance | Colorless oily liquid | |

| Boiling Point | 226-227 °C (at 760 mmHg) 103-105 °C (at 9 mmHg) | |

| Melting Point | < -15 °C | |

| Density | 0.876 g/mL (at 25 °C) | |

| Refractive Index (n²⁰/D) | 1.474 - 1.476 | |

| Flash Point | 92 °C - 107.8 °C (closed cup) | |

| Solubility | Soluble in ethanol, chloroform, ether; Insoluble in water | |

| logP | 2.76 (at 30 °C) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.40 | t | C2-H |

| 5.18 | t | C6-H |

| 4.09 | d | C1-H₂ (CH₂OH) |

| 2.12 | q | C4-H₂ |

| 1.75 | s | C8-H₃ (CH₃ trans to CH₂OH) |

| 1.68 | s | C9-H₃ (CH₃ on C7) |

| 1.62 | s | C10-H₃ (CH₃ cis to CH₂OH) |

| Note: Data corresponds to a spectrum recorded in D₂O at 500 MHz. Shifts may vary with solvent. |

Other spectroscopic data, including Mass Spectrometry (MS), Infrared (IR), and ¹³C NMR, are also available for comprehensive structural elucidation.

Biological Properties and Toxicological Profile

Biosynthesis Pathway

This compound is synthesized in plants and microorganisms through the mevalonate (MVA) pathway. The process begins with primary metabolites and proceeds through key isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units are condensed to form the ten-carbon neryl diphosphate (NPP), the direct precursor to this compound.

Toxicological Data & Safety

This compound is considered to have low acute toxicity but can cause irritation and sensitization. Proper handling procedures are essential.

| Toxicity Metric | Species | Route | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat | Oral | 4.5 g/kg | |

| Acute Dermal LD₅₀ | Rabbit | Dermal | > 5 g/kg | |

| Human Health Effects | - | - | Irritating to eyes and skin | |

| - | - | May cause skin sensitization | ||

| Environmental Hazard | - | - | Toxic to aquatic life |

Safety and Handling:

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Ensure adequate ventilation in work areas.

-

Avoid release to the environment.

-

It is stable under recommended storage conditions.

-

The substance was not found to be mutagenic in bacterial or mammalian cell culture studies.

Experimental Protocols

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the separation and identification of volatile compounds like this compound in complex mixtures, such as essential oils.

Methodology:

-

Sample Preparation (Liquid Extraction):

-

Accurately weigh approximately 50-100 mg of the plant material or sample into a vial.

-

Add a suitable organic solvent, such as hexane or a hexane/acetone mixture (e.g., 2 mL).

-

If quantitative analysis is required, add an internal standard (e.g., tridecane) of a known concentration.

-

Vortex or sonicate the mixture for a set period (e.g., 1 hour at room temperature) to ensure efficient extraction.

-

-

Concentration and Filtration:

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

If necessary, concentrate the sample under a gentle stream of nitrogen to a final volume of 100-200 µL and transfer to a GC vial.

-

-

GC-MS Instrumentation and Conditions:

-

Injector: Set to 250 °C in splitless or a suitable split mode.

-

Column: Use a non-polar capillary column, such as an HP-5MS (or equivalent).

-

Oven Program: A typical program starts at a low temperature (e.g., 60 °C), holds for 1-2 minutes, then ramps at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280-310 °C) and holds to ensure all compounds elute.

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.9-1.0 mL/min).

-

MS Detector: Operate in full scan mode over a mass range of m/z 40-500.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

-

Utilize spectral libraries (e.g., NIST) for confirmation.

-

Synthesis of Nerolic Acid via Oxidation of this compound

This compound can be oxidized to its corresponding aldehyde (Neral) and subsequently to its carboxylic acid (Nerolic Acid). This is a common synthetic transformation for monoterpenols.

Methodology: This protocol outlines a general two-step oxidation process.

-

Step 1: Oxidation of this compound to Neral

-

Reagent: A mild oxidizing agent such as Dess-Martin periodinane (DMP) is used to prevent over-oxidation and preserve the double bonds.

-

Procedure: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, DCM). Cool the solution in an ice bath. Add DMP portion-wise while stirring. Allow the reaction to warm to room temperature and proceed until TLC or GC analysis indicates the consumption of the starting material. Work up the reaction by quenching with a sodium thiosulfate solution and extract the product.

-

-

Step 2: Oxidation of Neral to Nerolic Acid

-

Reagent: A stronger oxidizing agent is required, such as sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene in a buffered solution (e.g., t-butanol/water with sodium dihydrogen phosphate).

-

Procedure: Dissolve the crude Neral from Step 1 in the t-butanol/2-methyl-2-butene mixture. Add the aqueous sodium chlorite/buffer solution dropwise at room temperature. Stir until the reaction is complete. Perform an appropriate aqueous workup and extraction to isolate the final product, (Z)-3,7-dimethylocta-2,6-dienoic acid (Nerolic Acid).

-

References

Nerol: A Comprehensive Technical Guide to its Natural Sources and Isolation from Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol, a naturally occurring monoterpene alcohol, is a valuable aromatic compound found in the essential oils of numerous plants. Its pleasant, fresh, rose-like aroma makes it a significant component in the fragrance, flavor, and cosmetics industries. Beyond its olfactory properties, this compound has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing its biosynthesis in plants and outlining comprehensive protocols for its isolation and purification. Quantitative data on this compound content in various plant species are presented, along with detailed methodologies for extraction techniques such as steam distillation, solvent extraction, and supercritical fluid extraction. Furthermore, this guide delves into purification methods including fractional distillation and column chromatography, and provides a standardized protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, phytochemistry, and the development of new therapeutic agents.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, often co-existing with its E-isomer, geraniol. The concentration of this compound can vary significantly depending on the plant species, geographical location, climate, and harvesting time. The essential oils of several plants are particularly rich in this compound, making them primary targets for its isolation.

Major Plant Sources

The most significant natural sources of this compound are plants from the Rosaceae, Poaceae, and Rutaceae families.

-

Rosa damascena (Damask Rose): The essential oil of Rosa damascena is a highly prized and complex mixture of volatile compounds, with this compound being a key contributor to its characteristic floral aroma.

-

Cymbopogon species (Lemongrass and Palmarosa): Essential oils from various Cymbopogon species are rich sources of monoterpenoids. Palmarosa oil (Cymbopogon martinii) is particularly known for its high geraniol content, but also contains significant amounts of this compound. Lemongrass (Cymbopogon citratus) essential oil also contains this compound, contributing to its citrusy scent.[1]

-

Citrus aurantium amara (Bitter Orange): The blossoms of the bitter orange tree are the source of neroli oil, an essential oil named after the 17th-century Princess of Nerola, Italy.[2] this compound is a characteristic component of this oil, lending it a sweet, honeyed, and slightly metallic aroma with green and spicy facets.[2]

-

Other Sources: this compound is also found in the essential oils of clary sage (Salvia sclarea), hops (Humulus lupulus), and various other aromatic plants.

Quantitative Data on this compound Content

The following table summarizes the typical quantitative range of this compound found in the essential oils of its primary plant sources. These values are expressed as a percentage of the total essential oil composition.

| Plant Species | Common Name | Plant Part Used | This compound Content (%) | References |

| Rosa damascena | Damask Rose | Flowers | 5.26 - 15.3 | [3] |

| Cymbopogon martinii | Palmarosa | Grass | 1.5 - 10.0 | |

| Cymbopogon citratus | Lemongrass | Leaves | 2.0 - 5.0 | |

| Citrus aurantium amara | Bitter Orange | Blossoms (Neroli) | 1.0 - 5.0 |

Biosynthesis of this compound in Plants

This compound, like all monoterpenes, is synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids. The biosynthesis of this compound is intricately linked to that of its isomer, geraniol.

The key precursor for monoterpene synthesis is geranyl pyrophosphate (GPP), a C10 isoprenoid diphosphate. The formation of this compound from GPP can occur through two proposed mechanisms:

-

Direct synthesis from neryl pyrophosphate (NPP): Some evidence suggests the existence of specific this compound synthases that can directly convert neryl pyrophosphate (NPP), the Z-isomer of GPP, into this compound.[4]

-

Isomerization of geraniol: It is also proposed that this compound can be formed through the isomerization of geraniol. This conversion may be catalyzed by specific isomerases or occur non-enzymatically under certain physiological conditions within the plant cell.

The following diagram illustrates the biosynthetic pathway leading to this compound.

Caption: Biosynthetic pathway of this compound from primary metabolites.

Isolation of this compound from Plant Materials

The isolation of this compound from its natural sources involves a multi-step process that typically begins with the extraction of the essential oil from the plant material, followed by purification to isolate the this compound from other components of the oil.

Extraction of Essential Oils

Several methods can be employed to extract essential oils from plant materials. The choice of method depends on the nature of the plant material, the desired yield, and the purity of the final product.

Steam distillation is the most common method for extracting essential oils from aromatic plants. It is particularly suitable for heat-stable compounds like this compound.

Experimental Protocol for Steam Distillation of Cymbopogon martinii (Palmarosa) Grass:

-

Preparation of Plant Material: Freshly harvested palmarosa grass is chopped into small pieces (approximately 2-3 cm) to increase the surface area for efficient steam penetration.

-

Loading the Still: The chopped grass is loosely packed into the distillation still. It is crucial not to pack the material too tightly to avoid the formation of steam channels, which would lead to incomplete extraction.

-

Steam Generation: Steam is generated in a separate boiler and introduced into the bottom of the still. The steam percolates through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and essential oil vapor is passed through a condenser, where it is cooled and converted back into a liquid.

-

Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected in a Florentine flask or a separatory funnel. Due to the difference in density, the essential oil will form a layer on top of the water and can be easily separated.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Caption: General workflow for essential oil extraction via steam distillation.

Solvent extraction is an alternative method that is particularly useful for delicate plant materials that may be damaged by the high temperatures of steam distillation.

Experimental Protocol for Solvent Extraction of Rosa damascena Petals:

-

Preparation of Plant Material: Fresh rose petals are macerated in a suitable organic solvent, such as hexane or ethanol.

-

Extraction: The mixture is agitated for a defined period to allow the solvent to dissolve the essential oil and other aromatic compounds.

-

Filtration: The solid plant material is filtered out, and the solvent, now containing the dissolved essential oil, is collected.

-

Solvent Removal: The solvent is removed by evaporation under reduced pressure using a rotary evaporator. This leaves behind a semi-solid, waxy substance called "concrete."

-

Absolute Production: The concrete is then washed with a second solvent, typically ethanol, to separate the fragrant oil from the waxes. The ethanol is then evaporated to yield the "absolute," a highly concentrated form of the essential oil.

Supercritical fluid extraction, most commonly using carbon dioxide (CO₂), is a modern and "green" extraction technique that offers high selectivity and avoids the use of organic solvents.

Experimental Protocol for Supercritical CO₂ Extraction of Cymbopogon martinii:

-

Preparation of Plant Material: Dried and ground palmarosa grass is placed in an extraction vessel.

-

Supercritical CO₂ Generation: Carbon dioxide is pressurized and heated to its supercritical state (above 31.1 °C and 73.8 bar).

-

Extraction: The supercritical CO₂ is passed through the plant material, where it acts as a solvent, dissolving the essential oil.

-

Separation: The pressure of the CO₂ is then reduced, causing it to lose its solvent properties and release the extracted oil, which is collected in a separator. The CO₂ can then be recycled.

-

Optimization: The selectivity of the extraction can be fine-tuned by adjusting the temperature and pressure of the supercritical CO₂.

Purification of this compound

The essential oils obtained from the initial extraction are complex mixtures of various compounds. To isolate pure this compound, further purification steps are necessary.

Fractional distillation is a technique used to separate components of a liquid mixture based on their different boiling points. Since this compound and its isomer geraniol have very close boiling points (this compound: ~226-227 °C, Geraniol: ~229-230 °C), this separation requires a highly efficient fractional distillation column, often operated under reduced pressure to lower the boiling points and prevent thermal degradation of the compounds.

Experimental Protocol for Fractional Distillation:

-

Apparatus Setup: A fractional distillation apparatus is assembled with a heating mantle, a round-bottom flask containing the essential oil, a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask. The system is connected to a vacuum pump to reduce the pressure.

-

Distillation: The essential oil is heated, and the vapor rises through the fractionating column. The component with the lower boiling point (in this case, this compound) will enrich in the vapor phase and reach the top of the column first.

-

Fraction Collection: The vapor is then condensed and collected. The temperature at the top of the column is monitored closely, and different fractions are collected at specific temperature ranges. The fraction corresponding to the boiling point of this compound at the operating pressure is collected.

-

Analysis: The purity of the collected fractions is analyzed using GC-MS to determine the concentration of this compound.

Column chromatography is a powerful technique for separating and purifying individual compounds from a mixture.

Experimental Protocol for Column Chromatography:

-

Column Preparation: A glass column is packed with a stationary phase, typically silica gel. The column is then equilibrated with a non-polar solvent (mobile phase), such as hexane.

-

Sample Loading: The essential oil is dissolved in a small amount of the mobile phase and carefully loaded onto the top of the column.

-

Elution: The mobile phase is passed through the column. The components of the essential oil will travel down the column at different rates depending on their polarity and affinity for the stationary phase. This compound, being a relatively polar alcohol, will move more slowly than non-polar hydrocarbons but faster than more polar compounds.

-

Gradient Elution: A solvent gradient is often employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This allows for the sequential elution of compounds with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected as they elute from the column and are analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure this compound.

Caption: A typical purification workflow for isolating this compound from crude essential oil.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the qualitative and quantitative analysis of volatile compounds in essential oils.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Standard Solution: A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., hexane or ethanol) at a known concentration. A series of dilutions are made to create a calibration curve.

-

Internal Standard: An internal standard (e.g., nonyl acetate), a compound not naturally present in the essential oil, is added to both the standard solutions and the essential oil sample at a known concentration.

-

Sample Solution: A known amount of the essential oil is dissolved in the solvent containing the internal standard.

-

-

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate.

-

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) ionization at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass range of m/z 40-400 is typically scanned.

-

Identification: this compound is identified by its characteristic retention time and mass spectrum, which is compared to a reference library (e.g., NIST).

-

-

-

Quantification:

-

Calibration Curve: The calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

-

Concentration Determination: The concentration of this compound in the essential oil sample is determined by calculating the peak area ratio of this compound to the internal standard in the sample chromatogram and interpolating the concentration from the calibration curve.

-

Conclusion

This compound is a valuable natural product with significant applications in various industries and potential for therapeutic use. This guide has provided a comprehensive overview of its primary natural sources, the biosynthetic pathways leading to its formation in plants, and detailed methodologies for its extraction, purification, and quantification. The presented protocols for steam distillation, solvent extraction, supercritical fluid extraction, fractional distillation, column chromatography, and GC-MS analysis offer a solid foundation for researchers and professionals working with this important monoterpene alcohol. A thorough understanding of these techniques is crucial for the efficient and effective isolation of this compound from its natural sources, paving the way for further research and development in the fields of natural products chemistry, pharmacology, and drug discovery.

References

A Technical Guide to the Nerol Biosynthesis Pathway in Tanacetum vulgare

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanacetum vulgare, commonly known as tansy, is a perennial herb recognized for its complex essential oil profile, which is rich in a variety of monoterpenes. Among these, the acyclic monoterpene alcohol nerol, a geometric isomer of geraniol, is a constituent of interest due to its potential applications in the fragrance, food, and pharmaceutical industries. Understanding the biosynthetic pathway of this compound in T. vulgare is crucial for harnessing its production through biotechnological approaches. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in Tanacetum vulgare, detailing the putative enzymatic steps, relevant quantitative data from essential oil analyses, and detailed experimental protocols for the investigation of this pathway.

Introduction

The biosynthesis of monoterpenes in plants originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields the central C10 precursor for all monoterpenes, geranyl pyrophosphate (GPP). The subsequent conversion of GPP is a critical branching point that leads to the vast diversity of monoterpenes observed in nature. In Tanacetum vulgare, cell-free extracts have been demonstrated to synthesize both geraniol and this compound, indicating the presence of enzymes capable of converting GPP to these acyclic monoterpene alcohols.[1][2][3]

The Putative this compound Biosynthesis Pathway in Tanacetum vulgare

While a specific this compound synthase (NES) has not yet been isolated and characterized from Tanacetum vulgare, based on established monoterpene biosynthesis literature and foundational studies on tansy, a putative pathway can be outlined. The direct conversion of GPP to this compound is catalyzed by a monoterpene synthase, specifically a this compound synthase. It is also possible that a non-specific synthase produces both this compound and geraniol.

The core reaction involves the ionization of GPP to a geranyl cation, which is then quenched by the addition of a hydroxyl group from water to form this compound. The stereochemistry of this reaction is critical, as the formation of this compound (the cis-isomer) versus geraniol (the trans-isomer) is determined by the specific enzymatic control of the carbocation intermediate.

Quantitative Data on Monoterpene Composition in Tanacetum vulgare

The essential oil composition of Tanacetum vulgare is highly variable, with different chemotypes existing that are dominated by specific monoterpenes such as camphor, thujone, or chrysanthenyl acetate. While this compound is not always a major component, its presence has been reported in various analyses. The following tables summarize quantitative data on the monoterpene composition of T. vulgare essential oil from various studies. It is important to note that the concentration of this compound can be influenced by genetic factors, geographical location, and developmental stage of the plant.

| Table 1: Monoterpene Composition of Tanacetum vulgare Essential Oil (Selected Studies) | |||||

| Compound | Study 1 (%) | Study 2 (%) | Study 3 (%) | Study 4 (%) | Study 5 (%) |

| α-Pinene | 1.3 - 2.9 | 0.52 | - | - | - |

| Camphene | - | 1.84 | - | - | - |

| β-Pinene | - | - | - | - | - |

| 1,8-Cineole | 10.6 - 26.4 | 5.99 | - | - | - |

| α-Thujone | 25.7 - 71.5 | - | - | - | - |

| β-Thujone | - | 6.06 | - | - | - |

| Camphor | 22.3 - 41.4 | 25.24 | >18.5 | - | - |

| Borneol | - | - | - | - | - |

| Terpinen-4-ol | - | - | - | - | - |

| Linalool | - | - | - | - | - |

| Chrysanthenyl acetate | - | 18.35 | - | - | - |

| This compound | trace | - | - | - | - |

| Geraniol | - | - | - | - | - |

Note: "-" indicates the compound was not reported or was present in negligible amounts. Data is compiled from multiple sources which may use different analytical methods.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the this compound biosynthesis pathway in Tanacetum vulgare.

Plant Material and Essential Oil Extraction

-

Plant Material: Fresh leaves of Tanacetum vulgare are collected, preferably just before the flowering stage, as this has been shown to be optimal for monoterpene biosynthesis.[2]

-

Essential Oil Extraction:

-

Air-dry the plant material in a well-ventilated, dark place for 5-7 days.

-

Subject 100 g of the dried plant material to hydrodistillation for 3 hours using a Clevenger-type apparatus.

-

Collect the essential oil, dry it over anhydrous sodium sulfate, and store at 4°C in a sealed vial until analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oil

-

Instrumentation: An Agilent 6890 GC coupled to a 5973 Mass Selective Detector or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 min.

-

Ramp: 3°C/min to 180°C.

-

Ramp: 20°C/min to 280°C, hold for 5 min.

-

-

Injector and Detector Temperatures: 250°C and 280°C, respectively.

-

Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV, scanning from m/z 40 to 500.

-

Compound Identification: Compounds are identified by comparing their mass spectra with those in the NIST/Wiley library and by comparing their retention indices with those of authentic standards.

-

Quantification: Relative percentages of the components are calculated from the GC peak areas. For absolute quantification, an internal standard (e.g., n-nonane) is used.

Enzyme Extraction from Tanacetum vulgare Leaves

-

Homogenization: Harvest fresh, young leaves and immediately freeze them in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extraction Buffer: Resuspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone).

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 min at 4°C to pellet cell debris.

-

Desalting: Pass the supernatant through a desalting column (e.g., Sephadex G-25) to remove small molecules that might interfere with the enzyme assay.

-

Protein Quantification: Determine the protein concentration of the desalted extract using a Bradford assay.

In Vitro Enzyme Assay for this compound Synthase Activity

-

Reaction Mixture: In a glass vial, combine the following:

-

50 µL of desalted enzyme extract.

-

50 µL of assay buffer (50 mM HEPES, pH 7.0, 10 mM MgCl₂, 5 mM DTT).

-

10 µL of 1 mM Geranyl Pyrophosphate (GPP) substrate.

-

-

Incubation: Overlay the reaction mixture with 500 µL of pentane to trap volatile products. Incubate at 30°C for 1-2 hours.

-

Extraction: Vortex the vial to stop the reaction and extract the products into the pentane layer.

-

Analysis: Analyze a 1 µL aliquot of the pentane layer by GC-MS using the method described in section 4.2.

-

Controls: Run parallel assays with boiled enzyme extract and without the GPP substrate as negative controls.

Identification and Characterization of a Putative this compound Synthase Gene

-

RNA Extraction and cDNA Synthesis: Extract total RNA from young T. vulgare leaves and synthesize first-strand cDNA using a reverse transcriptase.

-

Degenerate PCR: Design degenerate primers based on conserved regions of known monoterpene synthase genes from other Asteraceae species. Perform PCR on the cDNA to amplify a fragment of the putative this compound synthase gene.

-

RACE-PCR: Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length gene sequence.

-

Heterologous Expression: Clone the full-length cDNA into an E. coli expression vector (e.g., pET-28a). Transform the vector into an expression host strain (e.g., BL21(DE3)).

-

Protein Purification: Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Characterization: Perform in vitro enzyme assays with the purified recombinant protein and GPP as the substrate to confirm its activity as a this compound synthase. Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Conclusion

The biosynthesis of this compound in Tanacetum vulgare represents a promising area of research for the production of this valuable monoterpene. While foundational studies have confirmed the presence of the necessary enzymatic machinery to convert GPP to this compound, the specific this compound synthase has yet to be fully characterized. The experimental protocols outlined in this guide provide a robust framework for the isolation, identification, and characterization of the enzymes and genes involved in the this compound biosynthesis pathway in T. vulgare. Further research in this area, particularly the heterologous expression and characterization of a dedicated this compound synthase, will be instrumental in enabling the metabolic engineering of microorganisms for the sustainable production of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol, the (2Z)-stereoisomer of 3,7-dimethylocta-2,6-dien-1-ol, is a naturally occurring monoterpene alcohol found in the essential oils of many plants, including lemongrass, neroli, and hops.[1] It is a valuable compound in the fragrance, flavor, and cosmetic industries, prized for its fresh, sweet, rose-like aroma.[2][3] Beyond its sensory characteristics, this compound exhibits a range of biological activities, including antimicrobial and potential anxiolytic effects, making it a molecule of interest for pharmaceutical and therapeutic research.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key chemical transformations, its biosynthetic pathway, and analytical methodologies for its characterization and quantification.

Physical and Chemical Properties

This compound is a colorless to pale-yellow oily liquid. It is the cis-isomer of geraniol. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Appearance | Colorless oily liquid | |

| Odor | Fresh, sweet, rose-like, with citrus notes | |

| Melting Point | < -15 °C | |

| Boiling Point | 224-227 °C | |

| 103-105 °C at 9 mmHg | ||

| Density | 0.876 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.474 | |

| Flash Point | 92-99 °C | |

| Vapor Pressure | 0.0158 mmHg at 23°C | |

| logP | 3.47 |

Table 2: Solubility and Spectral Data of this compound

| Property | Description | References |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, and most fixed oils. | |

| ¹H NMR (500 MHz, H₂O) | δ (ppm): 5.40, 5.18, 4.09, 2.12, 1.75, 1.68, 1.62 | |

| ¹³C NMR (CDCl₃) | δ (ppm): 17.9, 25.3, 25.9, 27.2, 32.7, 122.4, 128.8, 133.9, 164.1, 191.0 (Note: some peaks may correspond to neral, the oxidation product) | |

| Infrared (IR) Spectrum | Key peaks (cm⁻¹): 3328 (O-H stretch), 2917 (C-H stretch), 1674 (C=C stretch), 1447, 1377, 1000 (C-O stretch) | |

| Mass Spectrum (MS) | Major fragments (m/z): 69, 41, 93, 84, 68, 80, 79, 94 |

Chemical Reactivity and Transformations

This compound undergoes chemical reactions typical of an allylic alcohol, including oxidation, reduction, esterification, and acid-catalyzed cyclization.

Oxidation of this compound to Neral

The primary alcohol group of this compound can be selectively oxidized to an aldehyde, neral, without affecting the double bonds. A common and efficient method for this transformation is the Piancatelli-Margarita oxidation, which utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst and iodosobenzene diacetate (IBD) as the oxidant. This method is valued for its mild reaction conditions and high chemoselectivity.

Materials:

-

This compound

-

Acetonitrile (CH₃CN)

-

pH 7.0 buffer solution

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

-

Iodosobenzene diacetate (IBD)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetonitrile (approx. 0.5 M solution).

-

To the stirred solution, add pH 7.0 buffer solution (approx. 1/3 volume of acetonitrile), followed by TEMPO (0.1 eq) and iodosobenzene diacetate (1.1 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 3:7 mixture of diethyl ether and hexanes as the eluent.

-

Upon completion of the reaction, dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium thiosulfate (2 x volume of organic layer) to remove excess IBD and TEMPO.

-

Wash the organic layer with saturated aqueous sodium hydrogen carbonate (1 x volume of organic layer) followed by saturated aqueous sodium chloride (1 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a 1:9 mixture of diethyl ether and hexanes as the eluent to yield neral as a colorless oil.

Caption: General workflow for the quantitative analysis of this compound by GC-MS.

Conclusion

This compound is a monoterpene alcohol with significant applications in various industries and potential for therapeutic use. A thorough understanding of its physical and chemical properties is essential for its effective utilization in research and development. This guide has provided a detailed overview of these properties, along with practical experimental protocols for its synthesis, modification, and analysis. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals working with this versatile natural compound.

References

Nerol: A Technical Guide to its Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of Nerol, a naturally occurring monoterpene alcohol. The information is compiled for researchers, scientists, and professionals in drug development, with a focus on its physicochemical data, and emerging therapeutic applications.

Core Physicochemical Properties of this compound

This compound, a structural isomer of geraniol, is a colorless liquid with a fresh, sweet, rose-like aroma. It is found in the essential oils of various plants.

| Property | Value | References |

| CAS Number | 106-25-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 224-227 °C | |

| Flash Point | 92-99 °C | |

| Density | ~0.877 g/cm³ at 20°C | |

| Solubility | Soluble in alcohols and oils; slightly soluble in water. |

Biological Activities and Mechanisms of Action

Recent studies have highlighted this compound's potential in various therapeutic areas, including antifungal, anti-inflammatory, and cardioprotective applications.

Antifungal Activity: Induction of Apoptosis in Aspergillus flavus

This compound has demonstrated significant antifungal activity against the pathogenic fungus Aspergillus flavus. Its mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and an overload of intracellular calcium ions (Ca²⁺). This disruption of cellular homeostasis leads to mitochondrial dysfunction, the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.

Experimental Protocol: Determination of Antifungal Activity (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.

-

Preparation of Microbial Inoculum: Culture bacterial or fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in a saline solution, adjusting it to a 0.5 McFarland standard.

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the microtiter plates at the appropriate temperature and for a duration suitable for the specific microorganism.

-

Determination of MIC: The MIC is identified as the lowest concentration of this compound that results in the visible inhibition of microbial growth.

Cardioprotective Effects: PI3K/AKT Signaling Pathway

This compound has been shown to exhibit cardioprotective effects against hypoxia/reoxygenation (H/R)-induced injury in cardiomyocytes. It mitigates apoptosis, lactate dehydrogenase (LDH) release, and ROS production. The underlying mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. Pretreatment with this compound was found to activate this pathway, and the protective effects were abolished by PI3K inhibitors, confirming the pathway's role.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Nerolidol Mitigates Colonic Inflammation: An Experimental Study Using both In Vivo and In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] this compound protects against hypoxia/reoxygenation-induced apoptotic injury by activating PI3K/AKT signaling in cardiomyocytes | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Solubility of Nerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol, a naturally occurring monoterpene alcohol, is a key component in many essential oils and is widely utilized in the fragrance, flavor, and pharmaceutical industries. Its therapeutic potential, including its antimicrobial and anti-inflammatory properties, has garnered significant interest in drug development. A thorough understanding of its solubility in various organic solvents is paramount for formulation development, purification processes, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound in different organic solvents, outlines a detailed experimental protocol for its determination, and presents a visual workflow for the solubility assessment process.

Quantitative Solubility Data

The solubility of this compound in organic solvents is generally high, with many sources describing it as "soluble" or "miscible" in common solvents. However, precise quantitative data is not extensively available in the public domain. The following table summarizes the available quantitative and qualitative solubility information for this compound.

| Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL (approx. 291.73 mM) | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | |

| Absolute Ethanol | Soluble | Not Specified | Described as "soluble (lit.)"[1][2][3][4] |

| Ethanol | Soluble / Miscible | Not Specified | [5] |

| Chloroform | Soluble / Miscible | Not Specified | |

| Diethyl Ether | Soluble / Miscible | Not Specified | |

| Oils | Soluble | Not Specified | |

| Water | Insoluble / Slightly Soluble | 25 |

It is important to note that "soluble" and "miscible" are qualitative terms. For applications requiring precise concentrations, experimental determination of solubility is crucial.

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of this compound in an organic solvent is the shake-flask method . This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute. The following is a detailed protocol that can be adapted for various organic solvents.

Objective:

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a scintillation vial or flask. The excess solid this compound should be visible to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A 24 to 48-hour agitation period is typically recommended.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess this compound to sediment.

-

Alternatively, centrifuge the vials at a high speed to facilitate the separation of the undissolved this compound.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

-

Quantification of this compound Concentration:

-

Using Gas Chromatography (GC-FID):

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using GC-FID to generate a calibration curve.

-

Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same GC-FID method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Measure the absorbance of the standard solutions at the λmax to create a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of this compound in the diluted sample using the calibration curve and the Beer-Lambert law, and then determine the concentration in the original saturated solution.

-

-

Data Reporting:

The solubility should be reported in appropriate units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction, along with the specific temperature at which the measurement was conducted.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining this compound solubility.

Conclusion

While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents remains to be fully documented in scientific literature, it is well-established that this compound exhibits good solubility in common non-polar and polar aprotic and protic organic solvents. For research and development purposes that require precise solubility values, the experimental protocol detailed in this guide provides a robust framework for accurate determination. The application of standardized methods such as the shake-flask technique, coupled with reliable analytical quantification, will ensure high-quality data for formulation, purification, and other critical applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Stereoisomerism of Nerol and its Trans-Isomer Geraniol for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism between the cis-isomer nerol and its trans-isomer geraniol. Both are acyclic monoterpene alcohols with the chemical formula C₁₀H₁₈O, playing significant roles in the fragrance, flavor, and pharmaceutical industries. This document delves into their distinct chemical and physical properties, spectroscopic data, and comparative biological activities, with a focus on their potential in drug development. Detailed experimental protocols for their synthesis and separation are provided, alongside visual representations of their chemical structures, experimental workflows, and relevant biological pathways to facilitate a deeper understanding for researchers and professionals in the field.

Introduction: The Significance of Cis-Trans Isomerism in this compound and Geraniol

This compound and geraniol are naturally occurring terpenoid alcohols found in the essential oils of many plants, including lemongrass, rose, and geranium.[1] They are geometric isomers, specifically cis-trans (or E/Z) isomers, differing only in the spatial arrangement of the substituents around the C2-C3 double bond. This compound is the cis (Z) isomer, where the -CH₂OH group and the larger carbon chain are on the same side of the double bond, while geraniol is the trans (E) isomer, with these groups on opposite sides.[1] This subtle structural difference leads to significant variations in their physicochemical properties, most notably their scent profiles, and also influences their biological activities. Geraniol typically possesses a sweet, rose-like scent, whereas this compound is described as having a fresher, sweeter rose and citrus aroma.[2] Beyond their applications in perfumery and as flavoring agents, both isomers have garnered attention for their potential therapeutic properties, including antimicrobial and anticancer activities.[3][4] This guide aims to provide a detailed technical resource on the core aspects of this compound and geraniol for professionals engaged in research and drug development.

Physicochemical and Spectroscopic Properties

The stereoisomeric nature of this compound and geraniol gives rise to distinct, measurable differences in their physical and spectroscopic properties. A summary of these key quantitative data points is presented below for easy comparison.

Table 1: Comparative Physicochemical Properties of this compound and Geraniol

| Property | This compound (cis-isomer) | Geraniol (trans-isomer) | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | 154.25 g/mol | |

| Appearance | Colorless liquid | Colorless to pale yellow oily liquid | |

| Odor | Fresh, sweet rose, citrus | Sweet, rose-like | |

| Boiling Point | 224-225 °C | 229-230 °C | |

| Density | ~0.876 g/cm³ | ~0.889 g/cm³ | |

| Solubility in Water | Slightly soluble | 100 mg/L at 25 °C | |

| Odor Threshold (in air) | 60 ng/L | 14 ng/L |

Table 2: Spectroscopic Data for this compound and Geraniol

| Spectroscopy | This compound | Geraniol | Reference(s) |

| ¹H NMR (CDCl₃, ppm) | δ 5.43 (t, 1H), 5.10 (t, 1H), 4.16 (d, 2H), 2.06 (m, 4H), 1.77 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H) | δ 5.42 (t, 1H), 5.08 (t, 1H), 4.15 (d, 2H), 2.05 (m, 4H), 1.70 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 142.0, 132.2, 124.0, 122.5, 58.9, 32.2, 26.7, 25.7, 23.4, 17.7 | δ 139.8, 131.7, 124.3, 123.8, 59.0, 39.7, 26.5, 25.7, 17.7, 16.4 | |

| IR (cm⁻¹) | 3330 (O-H), 2915 (C-H), 1670 (C=C), 1450, 1375, 1000 (C-O) | 3330 (O-H), 2915 (C-H), 1670 (C=C), 1450, 1375, 1000 (C-O) |

Biological Activities: A Comparative Analysis

Both this compound and geraniol exhibit a range of biological activities, with geraniol being the more extensively studied of the two. Their therapeutic potential, particularly in oncology and infectious diseases, is an active area of research.

Anticancer Activity

Geraniol has demonstrated significant anticancer effects across various cancer cell lines. It can induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in cancer progression. The anticancer activity of this compound has also been reported, although it is generally considered to be less potent than geraniol.

Table 3: Comparative Anticancer Activity (IC₅₀ Values)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Geraniol | Colo-205 | Colon Cancer | 20 | |

| A549 | Lung Cancer | 797.2 | ||

| Ishikawa | Endometrial Cancer | 140.9 | ||

| B16(F10) | Mouse Melanoma | 150 | ||

| A431 | Skin Cancer | 98 | ||

| LoVo | Colon Cancer | 32.1 µg/mL | ||

| U87 | Glioma | 41.3 µg/mL | ||

| This compound | Human Melanoma Lines | Melanoma | Not significant, IC₅₀ not determinable in tested range | |

| Geranyl Butyrate | P388 | Murine Leukemia | 22.3 µg/mL | |

| Geranyl Caproate | P388 | Murine Leukemia | 28.0 µg/mL | |

| Geranyl Caprylate | P388 | Murine Leukemia | 32.3 µg/mL |

Antimicrobial Activity

This compound and geraniol both possess broad-spectrum antimicrobial properties against various bacteria and fungi.

Table 4: Comparative Antimicrobial Activity (MIC Values)

| Compound | Microorganism | MIC Value | Reference(s) |

| This compound | Candida albicans | 0.77 µL/mL | |

| Staphylococcus aureus | 625 µg/mL | ||

| Pseudomonas aeruginosa | 625 µg/mL | ||

| Escherichia coli | 625 µg/mL | ||

| Enterococcus hirae | 625 µg/mL | ||

| Gram-positive & Gram-negative bacteria, yeast, mold | Active | ||

| Geraniol | Various bacterial strains | 2.5 - 40 µL/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and separation of this compound and geraniol.

Synthesis Protocols

This method describes a green, solid-phase synthesis of a this compound and geraniol mixture.

-

Materials: Citral, paraformaldehyde, sodium hydroxide, quaternary phosphonium salt (auxiliary agent).

-

Apparatus: Ball mill reactor.

-

Procedure:

-

Charge the ball mill reactor with citral, paraformaldehyde, and sodium hydroxide.

-

Add the quaternary phosphonium salt as an auxiliary agent.

-

Perform the solid-phase reaction in the ball mill reactor.

-

After the reaction is complete, the resulting slurry is subjected to sieving and centrifugation.

-

Wash the separated solid.

-

The final mixture of this compound and geraniol is obtained by distillation.

-

This protocol outlines the synthesis of a this compound/geraniol mixture from linalool.

-

Materials: Linalool, transition metal or its oxide (catalyst, e.g., chromium oxide), boric acid polyethylene glycol ester or boric acid polyol ester (auxiliary agent).

-

Apparatus: Reaction kettle/reactor.

-

Procedure:

-

Add linalool, the catalyst, and the auxiliary agent to the reaction kettle.

-

Heat the mixture to a temperature between 50-250°C.

-

Maintain the reaction pressure between 0.01-1.0 MPa.

-

Allow the reaction to proceed for 3-12 hours.

-

After the reaction, the crude product containing this compound and geraniol is obtained.

-

Separation Protocols

This method utilizes the formation of inclusion complexes with β-cyclodextrin to separate this compound and geraniol.

-

Materials: Mixture of this compound and geraniol, β-cyclodextrin, water, ethyl acetate (or other suitable solvent).

-

Apparatus: Magnetic stirrer, filtration apparatus, distillation apparatus.

-

Procedure:

-

Prepare a saturated aqueous solution of β-cyclodextrin at a controlled temperature (e.g., 60°C) with constant stirring.

-

Slowly add the this compound and geraniol mixture to the β-cyclodextrin solution.

-

Stir the mixture for several hours (e.g., 6 hours) and then let it stand at a low temperature (e.g., 4°C) for an extended period (e.g., 24 hours) to allow for the precipitation of the inclusion complexes.

-

Filter the precipitate and wash it with distilled water.

-

To release the guest molecules, suspend the inclusion complexes in a solvent like ethyl acetate and heat (e.g., 50°C) with stirring.

-

Filter the solution to separate the β-cyclodextrin.

-